3,4-Difluorophenyl4-methylbenzene-1-sulfonate
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Overview
Description
3,4-Difluorophenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of two fluorine atoms on the phenyl ring and a sulfonate group attached to a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluorophenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,4-difluorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 3,4-difluorophenyl 4-methylbenzene-1-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophenyl 4-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or lithium aluminum hydride are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfo, and halogenated derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
3,4-Difluorophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4-difluorophenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-4-methylbenzene-1-sulfonamide: Similar structure but with an amide group instead of a sulfonate group.
3,4-Difluorophenyl isocyanate: Contains an isocyanate group instead of a sulfonate group.
3,4-Difluorophenyl 4-methylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
3,4-Difluorophenyl 4-methylbenzene-1-sulfonate is unique due to its combination of fluorine atoms and sulfonate group, which imparts distinct chemical properties such as high electronegativity, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10F2O3S |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
(3,4-difluorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H10F2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
InChI Key |
QJZYHHLWQHJQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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